{[4-(Trifluoromethoxy)phenyl]methyl}thiourea
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Overview
Description
{[4-(Trifluoromethoxy)phenyl]methyl}thiourea is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(Trifluoromethoxy)phenyl]methyl}thiourea typically involves the reaction of 4-(trifluoromethoxy)benzylamine with thiocyanate derivatives under controlled conditions. One common method includes the use of solvents such as methanol or ethanol, and the reaction is often carried out at room temperature to moderate heat to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
{[4-(Trifluoromethoxy)phenyl]methyl}thiourea undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety, often using halogenated reagents or other electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Electrophiles: Halogenated compounds, acylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
{[4-(Trifluoromethoxy)phenyl]methyl}thiourea has several scientific research applications:
Mechanism of Action
The mechanism of action of {[4-(Trifluoromethoxy)phenyl]methyl}thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)phenyl isocyanate: Used in the synthesis of various urea and thiourea derivatives.
4-(Trifluoromethoxy)phenyl carbamate: Known for its applications in medicinal chemistry and materials science.
Uniqueness
{[4-(Trifluoromethoxy)phenyl]methyl}thiourea is unique due to its specific combination of a trifluoromethoxy group and a thiourea moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
[4-(trifluoromethoxy)phenyl]methylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2OS/c10-9(11,12)15-7-3-1-6(2-4-7)5-14-8(13)16/h1-4H,5H2,(H3,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMRHKYLADRBQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=S)N)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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